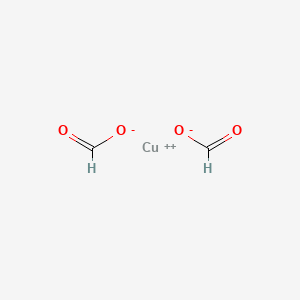

甲酸铜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cupric formate, also known as copper(II) formate, is an inorganic compound with the chemical formula Cu(HCOO)₂. It is a blue-green crystalline solid that is soluble in water and forms a variety of hydrates. Cupric formate is primarily used in the synthesis of other copper compounds and as a catalyst in various chemical reactions.

科学研究应用

Cupric formate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and in the preparation of other copper compounds.

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of conductive inks, as a precursor for copper nanoparticles, and in the manufacturing of electronic components.

作用机制

Target of Action

Cupric formate, like other copper compounds, primarily targets enzymes that require copper as a cofactor . These enzymes play crucial roles in various biological processes, including iron absorption, heme synthesis, and the functioning of several metalloenzymes .

Mode of Action

The mode of action of cupric formate involves its interaction with these target enzymes. For instance, in the presence of formic acid, cupric formate can activate the surface of micro-sized copper particles, which is immediately followed by in situ chemisorption of cupric formate on the surface to protect it from oxidation . This interaction results in changes in the physical and chemical properties of the copper particles .

Biochemical Pathways

Cupric formate affects several biochemical pathways. Copper is an essential component of many enzymes, and its dysregulation has been associated with neurodegenerative diseases such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease . In the context of copper metabolism in organisms like Saccharomyces cerevisiae, copper ions are incorporated into cells via high-affinity transporters and delivered to different organelles or cuproproteins by different chaperones . Excess copper ions bind to glutathione, metallothioneins, and copper complexes are sequestered into vacuoles to avoid toxicity .

Result of Action

The result of cupric formate’s action is multifaceted. In one study, it was found that after treatment with cupric formate, Tobacco mosaic virus (TMV) particles exhibited evident fragmentation in vitro, reducing infectivity on tobacco plants . In another application, cupric formate was used to protect micro-sized copper particles from oxidation during the calcination process, resulting in the formation of copper nanoparticles .

Action Environment

The action, efficacy, and stability of cupric formate can be influenced by various environmental factors. For instance, the calcination process of micro-sized copper particles using cupric formate is achieved at low temperatures . Moreover, the decomposition of larger cupric formate clusters takes place exclusively by the sequential loss of neutral copper formate units .

准备方法

Synthetic Routes and Reaction Conditions: Cupric formate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of cupric formate and water: [ \text{CuO} + 2\text{HCOOH} \rightarrow \text{Cu(HCOO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, cupric formate is often produced by reacting copper(II) sulfate with sodium formate. This method is preferred due to the availability and low cost of the starting materials: [ \text{CuSO}_4 + 2\text{HCOONa} \rightarrow \text{Cu(HCOO)}_2 + \text{Na}_2\text{SO}_4 ]

化学反应分析

Types of Reactions: Cupric formate undergoes various chemical reactions, including:

Oxidation: Cupric formate can be oxidized to form copper(II) oxide and carbon dioxide.

Reduction: It can be reduced to form copper metal and formic acid.

Decomposition: Upon heating, cupric formate decomposes to form copper, carbon dioxide, and water.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas or hydrazine under controlled conditions.

Decomposition: Heating in an inert atmosphere or under vacuum conditions.

Major Products Formed:

Oxidation: Copper(II) oxide (CuO) and carbon dioxide (CO₂).

Reduction: Copper metal (Cu) and formic acid (HCOOH).

Decomposition: Copper metal (Cu), carbon dioxide (CO₂), and water (H₂O).

相似化合物的比较

- Cuprous Formate (Cu(HCOO))

- Copper(II) Acetate (Cu(CH₃COO)₂)

- Copper(II) Sulfate (CuSO₄)

Cupric formate stands out due to its specific reactivity and applications in catalysis and antimicrobial research.

属性

CAS 编号 |

544-19-4 |

|---|---|

分子式 |

C2H4CuO4 |

分子量 |

155.60 g/mol |

IUPAC 名称 |

copper;formic acid |

InChI |

InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3); |

InChI 键 |

NUPDXCHQQCJFPJ-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].C(=O)[O-].[Cu+2] |

规范 SMILES |

C(=O)O.C(=O)O.[Cu] |

颜色/形态 |

Powder-blue, turquoise, or royal blue crystals |

密度 |

1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water; will sink |

熔点 |

ca 200 °C (decomp) |

Key on ui other cas no. |

544-19-4 |

物理描述 |

Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999) |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

64-18-6 (Parent) |

保质期 |

LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/ |

溶解度 |

12.5 G SOL IN 100 ML COLD WATER; 0.25 G SOL IN 100 ML ALCOHOL Practically insol in most organic solvents |

同义词 |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)

![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)

![methyl (15S,17R)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1198338.png)